REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])([O-:8])=[O:7]>>[CH3:16][O:15][C:10]1[C:9]([N+:6]([O-:8])=[O:7])=[CH:14][C:13]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:12][CH:11]=1
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Name
|
|
Quantity
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165 mL
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Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)OC
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring system
|
Type
|
CUSTOM
|
Details
|
to come back to room temperature
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Type
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ADDITION
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Details
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after a contact time of 30 minutes, the reaction mixture is poured onto one fifth of its volume of crushed ice
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The sulphonyl chloride precipitates in the form of an oil
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Type
|
EXTRACTION
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Details
|
this is extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
After evaporation of the organic phase
|
Type
|
CUSTOM
|
Details
|
the sulphonyl chloride is crystallized in a benzene/petroleum ether mixture
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |